molecular formula C9H7ClN2S B1603916 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine CAS No. 926921-78-0

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

Cat. No.: B1603916
CAS No.: 926921-78-0
M. Wt: 210.68 g/mol
InChI Key: HBGUDWOIHDHRCQ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine (CAS 926921-78-0) is a valuable heterocyclic building block in medicinal and agrochemical research. Its molecular formula is C9H7ClN2S, and it has a molecular weight of 210.68 g/mol . The compound features a chloromethyl group on a pyrimidine ring, which is further substituted with a thiophene moiety, making it a versatile scaffold for further functionalization via nucleophilic substitution and cross-coupling reactions . This structure allows researchers to easily incorporate the pyrimidine-thiophene scaffold into larger, more complex molecules. This compound is prominently used as a key intermediate in the synthesis of biologically active molecules. Its applications include the development of kinase inhibitors, which are a major class of compounds in targeted cancer therapies . In agrochemical research, the pyrimidine-thiophene scaffold is significant for designing novel fungicides. For example, similar molecular architectures have been utilized in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated excellent fungicidal activity against diseases like cucumber downy mildew . The chloromethyl group is a reactive handle that enables the molecule to act as a critical precursor, facilitating the construction of compound libraries for drug and agrochemical discovery programs. Researchers value this compound for its role in exploring new chemical space for therapeutic and crop protection applications. The product is for research use only and is not intended for diagnostic or therapeutic use. For safe handling, it is recommended to store the material in a dry, sealed place, and in some cases under inert gas at 2-8°C .

Properties

IUPAC Name

5-(chloromethyl)-2-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGUDWOIHDHRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640436
Record name 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-78-0
Record name 5-(Chloromethyl)-2-(2-thienyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926921-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes and Reaction Conditions

The principal method for preparing 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine involves chloromethylation of a thiophene-substituted pyrimidine precursor. The typical synthetic strategy includes:

  • Starting Material: 2-(Thiophen-2-yl)pyrimidine or related pyrimidine derivatives.
  • Chloromethylating Agent: Chloromethyl methyl ether (MOMCl) is commonly used.
  • Catalysts: Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) facilitate the electrophilic chloromethylation.
  • Solvent and Temperature: Reactions are performed in inert solvents like dichloromethane (DCM) at low temperatures (often 0–5 °C) to minimize side reactions and improve selectivity.

This method introduces the chloromethyl group selectively at the 5-position of the pyrimidine ring, yielding the target compound with good regioselectivity and yield.

Industrial-Scale Production Considerations

For industrial production, the synthetic route is optimized to enhance efficiency, yield, and purity:

  • Scale-Up: Larger batch sizes or continuous flow reactors are employed.
  • Process Control: Automated systems regulate reaction parameters (temperature, reagent addition rates) to maintain consistent quality.
  • Purification: Techniques such as crystallization or chromatography are adapted for large-scale purification.
  • Safety: Handling of chloromethylating agents is carefully managed due to their toxicity and reactivity.

Detailed Research Findings on Preparation

Research studies have elucidated the synthetic pathways involving key intermediates and reaction mechanisms:

  • Chalcone Formation and Cyclocondensation: Synthesis often begins with chalcones derived from 5-substituted thiophene-2-carbaldehydes and pyrrole derivatives. These chalcones undergo cyclocondensation with thiourea in alcoholic potassium hydroxide to form 3,4-dihydro-1H-pyrimidine-2-thiones, which serve as key intermediates.

  • S-Alkylation: The pyrimidine-2-thione intermediates undergo S-alkylation with ethyl chloroacetate to form ethyl dihydropyrimidinylsulfanyl acetates, precursors for further cyclization.

  • Internal Cyclization: Treatment with ammonia in alkaline medium induces internal cyclization, yielding thiazolo[3,2-a]pyrimidin-3-ones.

  • Chloromethylation: The chloromethyl group is introduced on the pyrimidine ring via reaction with chloromethyl methyl ether under Lewis acid catalysis.

  • Characterization: The synthesized compounds are confirmed by elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), and mass spectrometry to ensure structural integrity and purity.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose
Chalcone formation 5-Substituted thiophene-2-carbaldehyde, sodium hydroxide in alcohol Formation of chalcone intermediate
Cyclocondensation Thiourea, alcoholic KOH Formation of pyrimidine-2-thione
S-Alkylation Ethyl chloroacetate, heating Introduction of alkyl group on sulfur
Internal Cyclization Ammonia, alkaline medium Formation of thiazolo-pyrimidinone ring
Chloromethylation Chloromethyl methyl ether, ZnCl₂ or AlCl₃, DCM, low temp Introduction of chloromethyl group

Analytical Data Supporting Preparation

Analytical Technique Key Findings
IR Spectroscopy NH stretching bands at 3200–3400 cm⁻¹; C=O and C=S bands indicating functional groups
[^1H-NMR Spectroscopy](pplx://action/followup) Chemical shifts corresponding to pyrimidine protons (H-4, H-5), aromatic thiophene protons, and chloromethyl group protons
[^13C-NMR Spectroscopy](pplx://action/followup) Signals for C-4 and C-5 of pyrimidine, C=S, C=O, and chloromethyl carbons confirming substitution pattern
Mass Spectrometry Molecular ion peaks consistent with molecular weight and isotopic pattern of chlorine

Summary of Key Research Outcomes

  • The chloromethylation step is critical and requires precise control of reaction conditions to avoid side reactions.
  • The presence of the thiophene ring influences the reactivity and biological activity of the compound.
  • The synthetic route is versatile, allowing for modifications to introduce various substituents on the pyrimidine or thiophene rings.
  • The compound’s purity and structure are reliably confirmed by a combination of spectroscopic and analytical techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various agents:

ReagentConditionsProduct FormedYield (%)Reference
Sodium azideDMF, 80°C, 6 hrs5-(Azidomethyl)-2-(thiophen-2-yl)pyrimidine85
Potassium thiolateDMSO, RT, 12 hrs5-(Thiomethyl)-2-(thiophen-2-yl)pyrimidine78
MethanolateEthanol, reflux, 4 hrs5-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine92

Key findings:

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .

  • Steric hindrance from the thiophene ring minimally affects substitution kinetics due to its distal position .

Oxidation Reactions

The thiophene moiety is susceptible to oxidation:

Oxidizing AgentConditionsProduct FormedSelectivityReference
m-CPBACH₂Cl₂, 0°C, 2 hrsThiophene sulfoxide derivative95%
H₂O₂ (30%)Acetic acid, 50°C, 8 hrsThiophene sulfone derivative88%

Notably, over-oxidation of the pyrimidine ring is avoided under these conditions .

Reduction Reactions

Catalytic hydrogenation modifies the pyrimidine core:

CatalystConditionsProduct FormedHydrogenation SitesReference
Pd/C (10%)H₂ (1 atm), EtOH, RT, 24 hrs5-(Chloromethyl)-2-(thiophen-2-yl)-3,4-dihydropyrimidineC5–N1 bond
Raney NiH₂ (3 atm), THF, 60°C, 12 hrsFully saturated hexahydro derivativePyrimidine ring

The chloromethyl group remains intact during partial hydrogenation .

Cross-Coupling Reactions

The chloromethyl group participates in Suzuki–Miyaura couplings:

Boronic AcidConditionsProduct FormedYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 90°C5-(Benzyl)-2-(thiophen-2-yl)pyrimidine87
2-Thienylboronic acidSame as above5-(2-Thienylmethyl)-2-(thiophen-2-yl)pyrimidine91

Microwave-assisted methods reduce reaction times to 30 minutes with comparable yields .

Cyclization and Annulation

Intramolecular reactions form fused heterocycles:

ReagentConditionsProduct FormedKey Bond FormedReference
NH₃ (g)EtOH, 110°C, 8 hrsPyrimido[5,4-d]thieno[3,2-f]pyrimidineC–N
Triethyl orthoformateToluene, reflux, 12 hrsThieno[2,3-d]pyrimidine-5-carbaldehydeC–O

Cyclization typically requires temperatures >110°C to avoid byproduct formation .

Functionalization via Radical Pathways

Recent studies highlight radical alkylation:

InitiatorConditionsProduct FormedSelectivityReference
AIBNBenzene, 80°C, 12 hrs5-(Allyloxymethyl)-2-(thiophen-2-yl)pyrimidine82%

Mechanistic studies suggest a chain-propagation pathway involving chlorine abstraction .

Critical Analysis of Reactivity Trends

  • Electronic Effects : The electron-withdrawing pyrimidine ring activates the chloromethyl group toward nucleophiles .

  • Steric Considerations : Thiophene’s 2-position substitution directs regioselectivity in cross-couplings .

  • Thermal Stability : Decomposition occurs above 140°C, limiting high-temperature applications .

This compound’s multifunctional reactivity makes it a valuable intermediate in medicinal chemistry and materials science, particularly for constructing polyheterocyclic architectures .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine involves several chemical reactions, typically starting from pyrimidine derivatives. The compound can be synthesized through chloromethylation of thiophene-substituted pyrimidines. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antitumor Activity

One of the primary applications of this compound is its potential as an antitumor agent. Studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2). For instance, derivatives containing thiophene moieties have shown enhanced anti-proliferative activities due to their ability to induce apoptosis in cancer cells .

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
10aHCT-11610.72
10aHepG-218.95
4aHCT-11620.88
6aHCT-11631.92
14aHepG-235.22

The data indicates that the presence of a thio group enhances the cytotoxic activity, with certain compounds achieving IC50 values that suggest potent antitumor properties .

COX-2 Inhibition

Another significant application is in the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Recent studies have highlighted that pyrimidine derivatives can effectively inhibit COX-2 activity, making them potential candidates for anti-inflammatory and anticancer therapies. Compounds derived from similar structures have shown IC50 values comparable to established drugs like Celecoxib .

Table 2: COX-2 Inhibition Activity

CompoundCOX-2 Inhibition (%)IC50 (µM)
3b77.010.20
5b75.250.18
5d76.140.16

These findings suggest that modifications on the pyrimidine scaffold can lead to enhanced anti-inflammatory properties while also exhibiting low cytotoxicity towards normal cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of compounds like this compound is crucial for optimizing their biological activities. Modifications on the pyrimidine ring and the thiophene substituent can significantly influence their pharmacological profiles.

  • Substituent Effects : The introduction of electron-withdrawing groups has been shown to enhance activity against both cancer cells and COX-2 inhibition.
  • Positioning of Functional Groups : The position of substituents on the pyrimidine ring affects the binding affinity to biological targets, which is critical for developing more potent derivatives.
  • Hybrid Structures : Recent research has explored hybrid compounds that combine different pharmacophores, which may lead to synergistic effects in biological activity .

Case Studies

Several studies have documented the efficacy of pyrimidine derivatives in clinical settings:

  • Anticancer Studies : A study evaluated a series of pyrimidine derivatives against various cancer cell lines, demonstrating that compounds with thiophene substitutions exhibited superior cytotoxicity compared to those without .
  • Anti-inflammatory Research : Another research focused on the anti-inflammatory properties of pyrimidine derivatives, showing significant inhibition of COX enzymes which are implicated in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved can vary but often include kinases, proteases, and other critical enzymes in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position) Core Structure Key Functional Groups Reference
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine -CH₂Cl (5), thiophene (2) Pyrimidine Chloromethyl, thiophene
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine -C₆H₄Cl (5), -O-C₆H₃(CF₃) (2) Pyrimidine Chlorophenyl, trifluoromethoxy
5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)thiazolo[3,2-a]pyrimidine-3,6-dione (9b) Thiophene (7), dimethoxyphenyl (5) Thiazolo-pyrimidine Thiophene, methoxy
4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine -Cl (4), -CH₃ (2), thiophene (5) Thieno-pyrimidine Chloro, methyl, thiophene
5-(Thiophen-2-yl)-3-(4-trifluoromethoxyphenyl)triazolo[4,3-c]pyrimidine (8d) Thiophene (5), trifluoromethoxyphenyl (3) Triazolo-pyrimidine Trifluoromethoxy, thiophene

Key Observations :

  • Positional Effects: The placement of substituents significantly impacts electronic and steric properties. For example, the 5-position chloromethyl group in the target compound enhances electrophilicity compared to 4-chloro analogs like 4-chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine, which may prioritize steric interactions .

Key Observations :

  • Synthetic Accessibility : The chloromethyl group in the target compound allows straightforward derivatization via nucleophilic substitution, similar to 5-(chloromethyl)-2-phenylpyrimidine .
  • Thermal Stability : Melting points of thiophene-containing analogs (e.g., 110–112°C for 9b ) suggest moderate stability, likely influenced by hydrogen bonding and π-stacking.

Key Observations :

  • Electron-Withdrawing Groups : The chloromethyl group in the target compound may enhance COX-2 inhibition compared to electron-donating groups (e.g., methoxy in 9b ), as seen in pyrimidine-benzimidazole hybrids .
  • Sensor Applications : Thiophene-pyrimidine hybrids (e.g., compound 4 ) exhibit fluorescence quenching, suggesting the target compound could be tailored for nitroaromatic sensing if conjugated with electron-deficient moieties.

Biological Activity

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and various applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H7_{7}ClN2_{2}S
  • CAS Number : 926921-78-0
  • Molecular Weight : 188.67 g/mol

This compound features a chloromethyl group at the 5-position and a thiophene moiety at the 2-position of the pyrimidine ring, which contributes to its reactivity and biological properties.

Synthesis

This compound is synthesized through various methods, often involving nucleophilic substitution reactions where chloromethyl groups are introduced into the pyrimidine structure. The synthesis typically utilizes starting materials such as thiophene derivatives and pyrimidines under controlled conditions to achieve high yields of the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its efficacy against several cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF-71.68 ± 0.22
A5491.34 ± 0.15
HepG21.50 ± 0.30

The IC50_{50} values indicate that this compound exhibits significant cytotoxicity against these cell lines, comparable to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell proliferation.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to an increase in sub-G1 and G2/M phase cell populations, indicating apoptosis induction in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, compounds similar to this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes:

Compound COX-2 Inhibition (% at 108^−8 M) IC50_{50} (µM)
Compound A>50%0.17 ± 0.01
Compound B>50%1.68 ± 0.22

These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory agents.

Case Studies and Research Findings

  • Cell Cycle Analysis : In a study evaluating the effects on MCF-7 cells, treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, supporting its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine ring have been shown to affect biological activity significantly. For instance, compounds with electron-donating groups exhibited enhanced anticancer activity compared to those with electron-withdrawing groups .
  • Comparative Studies : When compared with other pyrimidine derivatives, this compound demonstrated superior activity against certain cancer types, indicating its potential as a valuable scaffold for drug development .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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